molecular formula C15H21NO5S B7573332 N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide

Cat. No. B7573332
M. Wt: 327.4 g/mol
InChI Key: DGRSTPJYEDCVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide, also known as DETA/NO, is a nitric oxide donor compound which has been widely used in scientific research. It is a small molecule that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO releases nitric oxide in a controlled manner, which activates the enzyme guanylate cyclase. This enzyme converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). PKG then phosphorylates a variety of target proteins, leading to a variety of cellular responses.
Biochemical and Physiological Effects:
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has a variety of biochemical and physiological effects. It has been shown to induce vasodilation, reduce platelet aggregation, and inhibit smooth muscle cell proliferation. It also has anti-inflammatory and neuroprotective effects. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been used to study the role of nitric oxide in these processes and to develop new therapies for diseases such as hypertension, erectile dysfunction, and cancer.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has several advantages for lab experiments. It is easy to synthesize and has a long shelf life. It can be used to deliver nitric oxide in a controlled manner, which allows for precise dosing and timing. However, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has some limitations as well. It is sensitive to light and air, which can cause it to decompose. It also has a short half-life in vivo, which can limit its usefulness in certain experiments.

Future Directions

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has many potential future directions for scientific research. One area of interest is the development of new therapies for diseases such as hypertension, erectile dysfunction, and cancer. Another area of interest is the role of nitric oxide in immune response and inflammation. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be used to study the mechanisms of these processes and to develop new therapies for diseases such as sepsis and autoimmune disorders. Additionally, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be used to develop new imaging techniques for studying nitric oxide in vivo. Overall, N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has many potential applications in scientific research and has the potential to lead to new discoveries and therapies in the future.

Synthesis Methods

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO can be synthesized by reacting diethanolamine with nitric oxide gas in the presence of oxygen. The reaction takes place at room temperature and atmospheric pressure. The resulting product is a yellowish liquid that is soluble in water and organic solvents.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been widely used in scientific research due to its ability to release nitric oxide in a controlled manner. Nitric oxide is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide/NO has been used to study the role of nitric oxide in these processes and to develop new therapies for diseases such as hypertension, erectile dysfunction, and cancer.

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-3-21-10-15(17)16(13-8-9-22(18,19)11-13)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRSTPJYEDCVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(C1CCS(=O)(=O)C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(4-methoxyphenyl)acetamide

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